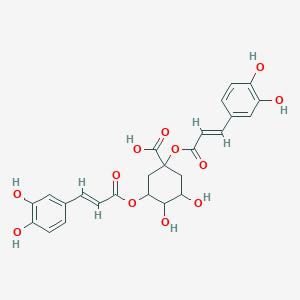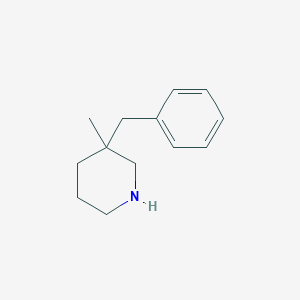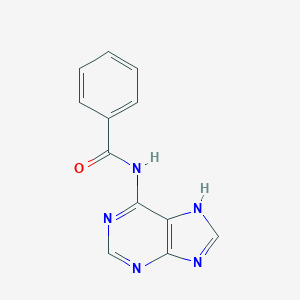
Cynarine
Vue d'ensemble
Description
La cynarine est un composé d'acide caféoylquinique principalement extrait des feuilles de l'artichaut (Cynara scolymus L.) . Elle est connue pour ses diverses activités biologiques, notamment ses fonctions antioxydantes, antibactériennes, cholérétiques et hépatoprotectrices . La this compound a été étudiée pour ses bienfaits potentiels pour la santé, en particulier pour la protection du foie et la réduction du cholestérol .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La cynarine peut être synthétisée par diverses méthodes, notamment l'extraction par solvant, la technologie d'intégration membranaire et les techniques de résine échangeuse d'ions . Une méthode courante consiste à broyer les feuilles d'artichaut, suivie d'une extraction par reflux en solution aqueuse, d'une clarification avec un précipitateur, d'une adsorption à l'aide d'une résine anionique alcaline et d'une élution avec une solution d'acide acétique . L'éluant est ensuite concentré et cristallisé pour obtenir de la this compound .
Méthodes de production industrielle : La production industrielle de this compound utilise souvent la technologie d'intégration membranaire, qui comprend des étapes telles que l'extraction des feuilles de tige d'artichaut, la centrifugation, la filtration membranaire céramique, l'ultrafiltration, la concentration par nanofiltration et la lyophilisation . Cette méthode garantit une teneur élevée en this compound et une excellente solubilité dans l'eau, ce qui la rend adaptée aux applications à grande échelle .
Analyse Des Réactions Chimiques
Types de réactions : La cynarine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution . Elle est connue pour ses propriétés antioxydantes, qui impliquent le piégeage des radicaux libres et la réduction du stress oxydatif .
Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions de la this compound comprennent le chlorure ferrique, qui provoque un changement de couleur de la this compound en vert, indiquant sa réaction faiblement acide . D'autres réactifs comprennent des enzymes commerciales pour les méthodes d'extraction assistée par enzymes et d'extraction aqueuse assistée par ultrasons .
Principaux produits formés : Les principaux produits formés à partir des réactions de la this compound comprennent l'acide chlorogénique et d'autres composés phénoliques . Ces produits sont souvent caractérisés par leurs propriétés antioxydantes et anti-inflammatoires .
Applications de la recherche scientifique
La this compound a un large éventail d'applications de recherche scientifique en chimie, en biologie, en médecine et dans l'industrie . En chimie, elle est étudiée pour son potentiel en tant qu'inhibiteur de la squalène synthase, ce qui pourrait aider à traiter l'hyperlipidémie . En biologie, la this compound est connue pour ses effets antioxydants et anti-inflammatoires, ce qui en fait un composé précieux pour l'étude des mécanismes de protection cellulaire .
En médecine, la this compound a été étudiée pour ses effets hépatoprotecteurs, en particulier pour la protection des cellules hépatiques et la promotion de la régénération hépatique . Elle est également étudiée pour son potentiel à réduire le cholestérol et à améliorer la santé cardiovasculaire . Dans l'industrie alimentaire, la this compound est utilisée comme ingrédient fonctionnel pour améliorer la valeur nutritionnelle des produits et prolonger leur durée de conservation grâce à son activité antimicrobienne .
Mécanisme d'action
La this compound exerce ses effets par le biais de diverses cibles moléculaires et voies . Elle est connue pour activer la défense contre la peroxydation lipidique médiée par Keap1/Nrf2 via la voie de signalisation AMPK/SIRT3, ce qui contribue à atténuer les lésions hépatiques aiguës induites par le paracétamol . La this compound inhibe également l'activation des cellules étoilées hépatiques en ciblant le récepteur activé par les proliférateurs de peroxysomes gamma (PPARγ), réduisant ainsi la fibrose hépatique .
Applications De Recherche Scientifique
Cynarin has a wide range of scientific research applications in chemistry, biology, medicine, and industry . In chemistry, it is studied for its potential as a squalene synthase inhibitor, which may help in treating hyperlipidemia . In biology, cynarin is known for its antioxidant and anti-inflammatory effects, making it a valuable compound for studying cellular protection mechanisms .
In medicine, cynarin has been investigated for its hepatoprotective effects, particularly in protecting liver cells and promoting liver regeneration . It is also studied for its potential to lower cholesterol levels and improve cardiovascular health . In the food industry, cynarin is used as a functional ingredient to enhance the nutritional value of products and extend their shelf life due to its antimicrobial activity .
Mécanisme D'action
Cynarin exerts its effects through various molecular targets and pathways . It is known to activate the Keap1/Nrf2-mediated lipid peroxidation defense via the AMPK/SIRT3 signaling pathway, which helps alleviate acetaminophen-induced acute liver injury . Cynarin also inhibits the activation of hepatic stellate cells by targeting peroxisome proliferator-activated receptor gamma (PPARγ), thereby reducing liver fibrosis .
Comparaison Avec Des Composés Similaires
La cynarine est souvent comparée à d'autres composés phénoliques tels que l'acide chlorogénique, la cyanidine, la lutéoline et le cynaroside . Bien que tous ces composés présentent des propriétés antioxydantes et anti-inflammatoires, la this compound est unique en raison de ses puissants effets hépatoprotecteurs et hypolipidémiants . Des composés similaires comprennent :
- Acide chlorogénique
- Cyanidine
- Lutéoline
- Cynaroside
La capacité de la this compound à inhiber la squalène synthase et sa forte activité de liaison avec les cibles thérapeutiques en font un candidat prometteur pour le traitement de l'hyperlipidémie et d'autres troubles métaboliques .
Propriétés
IUPAC Name |
(1R,3R,4S,5R)-1,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4,5-dihydroxycyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(24(34)35,11-19(30)23(20)33)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,33H,11-12H2,(H,34,35)/b7-3+,8-4+/t19-,20-,23+,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDUMTOHNYZQPO-RVXRWRFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301309674 | |
| Record name | 1,5-Di-O-caffeoylquinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301309674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212891-05-9, 30964-13-7 | |
| Record name | 1,5-Di-O-caffeoylquinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=212891-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cynarine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030964137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cynarine [INN:WHO-DD] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212891059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Di-O-caffeoylquinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301309674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYNARINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85D81U9JAV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,5-Dicaffeoylquinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030093 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















